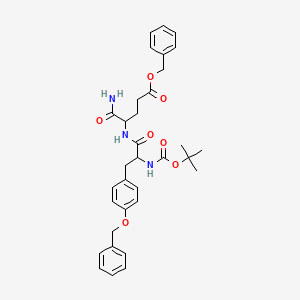
benzyl O-benzyl-N-(tert-butoxycarbonyl)tyrosyl-alpha-glutaminate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl O-benzyl-N-(tert-butoxycarbonyl)tyrosyl-alpha-glutaminate is a complex organic compound that finds applications in various fields of scientific research. This compound is characterized by its unique structure, which includes benzyl, tert-butoxycarbonyl, tyrosyl, and alpha-glutaminate groups. These functional groups contribute to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl O-benzyl-N-(tert-butoxycarbonyl)tyrosyl-alpha-glutaminate typically involves multiple steps, each requiring specific reagents and conditionsThe final product is obtained through a series of coupling reactions, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl O-benzyl-N-(tert-butoxycarbonyl)tyrosyl-alpha-glutaminate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as oxalyl chloride.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxalyl chloride, NBS, and various coupling agents. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding hydroxylamines or nitrones, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl O-benzyl-N-(tert-butoxycarbonyl)tyrosyl-alpha-glutaminate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of benzyl O-benzyl-N-(tert-butoxycarbonyl)tyrosyl-alpha-glutaminate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, including binding to enzymes and receptors. The tert-butoxycarbonyl group serves as a protective group, which can be selectively removed under mild conditions to reveal reactive sites for further chemical modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-Benzyl-N-(tert-butoxycarbonyl)-L-serine
- N-Benzyl-tert-butylamine
- O-Benzyl-N-(tert-butoxycarbonyl)-D-serine
Uniqueness
Benzyl O-benzyl-N-(tert-butoxycarbonyl)tyrosyl-alpha-glutaminate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced versatility in synthetic applications and potential for diverse scientific research uses.
Eigenschaften
Molekularformel |
C33H39N3O7 |
|---|---|
Molekulargewicht |
589.7 g/mol |
IUPAC-Name |
benzyl 5-amino-4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C33H39N3O7/c1-33(2,3)43-32(40)36-28(20-23-14-16-26(17-15-23)41-21-24-10-6-4-7-11-24)31(39)35-27(30(34)38)18-19-29(37)42-22-25-12-8-5-9-13-25/h4-17,27-28H,18-22H2,1-3H3,(H2,34,38)(H,35,39)(H,36,40) |
InChI-Schlüssel |
OFILAMKPQXKRRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NC(CCC(=O)OCC3=CC=CC=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11627723.png)
![3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627725.png)
![(6Z)-5-imino-6-[4-(methylsulfanyl)benzylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11627731.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11627744.png)
methanone](/img/structure/B11627759.png)
![2-(4-chlorophenyl)-3-[2-(2-methoxy-4-methylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11627770.png)
![N-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B11627772.png)

![N-[(2Z)-3-(3-methoxypropyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11627775.png)
![2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11627787.png)
![(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11627794.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11627795.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B11627797.png)

